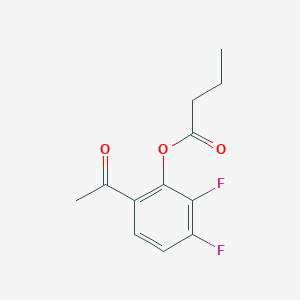
6-Acetyl-2,3-difluorophenyl butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Acetyl-2,3-difluorophenyl butanoate is an organic compound with the molecular formula C12H12F2O3 It is a derivative of phenyl butanoate, where the phenyl ring is substituted with acetyl and difluoro groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetyl-2,3-difluorophenyl butanoate typically involves the esterification of 6-acetyl-2,3-difluorophenol with butanoic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as distillation and recrystallization ensures the production of high-purity compounds.
Analyse Chemischer Reaktionen
Types of Reactions
6-Acetyl-2,3-difluorophenyl butanoate undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The carbonyl group in the acetyl moiety can be reduced to form alcohols.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 6-acetyl-2,3-difluorobenzoic acid.
Reduction: Formation of 6-(1-hydroxyethyl)-2,3-difluorophenyl butanoate.
Substitution: Formation of various substituted phenyl butanoates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-Acetyl-2,3-difluorophenyl butanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 6-Acetyl-2,3-difluorophenyl butanoate involves its interaction with specific molecular targets. The acetyl and difluoro groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Acetyl-2-fluorophenyl butanoate
- 6-Acetyl-3-fluorophenyl butanoate
- 6-Acetyl-2,3-dichlorophenyl butanoate
Uniqueness
6-Acetyl-2,3-difluorophenyl butanoate is unique due to the presence of two fluorine atoms on the phenyl ring, which significantly influences its chemical reactivity and biological activity. The difluoro substitution pattern provides distinct electronic and steric properties compared to its mono-fluorinated or chlorinated analogs.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
816451-02-2 |
|---|---|
Molekularformel |
C12H12F2O3 |
Molekulargewicht |
242.22 g/mol |
IUPAC-Name |
(6-acetyl-2,3-difluorophenyl) butanoate |
InChI |
InChI=1S/C12H12F2O3/c1-3-4-10(16)17-12-8(7(2)15)5-6-9(13)11(12)14/h5-6H,3-4H2,1-2H3 |
InChI-Schlüssel |
BYHQVBBBHPSYHV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)OC1=C(C=CC(=C1F)F)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















